![molecular formula C30H31N3O4 B281869 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid, also known as IPPA, is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid is not fully understood. However, studies have shown that 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. By inhibiting COX-2 activity, 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid has been found to have several biochemical and physiological effects. Studies have shown that 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid and its potential as a therapeutic agent for the treatment of various diseases. Finally, research could focus on developing new derivatives of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid involves a multi-step process that begins with the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then treated with piperazine and acetic anhydride to form the piperazine derivative. The final step involves the reaction of the piperazine derivative with aniline and acetic anhydride to form the desired product, 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid.
Applications De Recherche Scientifique
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. One area of research has focused on its anti-cancer properties. Studies have shown that 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C30H31N3O4 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(Z)-4-oxo-2-phenyl-4-[2-[4-(4-propan-2-ylphenyl)piperazine-1-carbonyl]anilino]but-2-enoic acid |
InChI |
InChI=1S/C30H31N3O4/c1-21(2)22-12-14-24(15-13-22)32-16-18-33(19-17-32)29(35)25-10-6-7-11-27(25)31-28(34)20-26(30(36)37)23-8-4-3-5-9-23/h3-15,20-21H,16-19H2,1-2H3,(H,31,34)(H,36,37)/b26-20- |
Clé InChI |
LAEGGDYRSDRWDT-QOMWVZHYSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C(/C4=CC=CC=C4)\C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



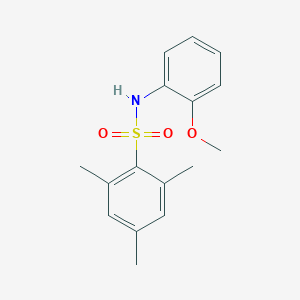
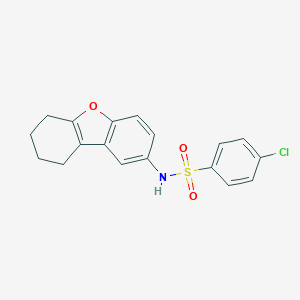
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
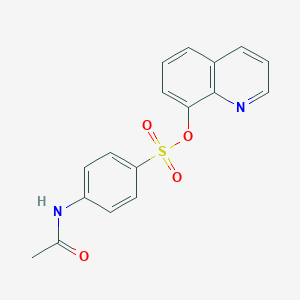
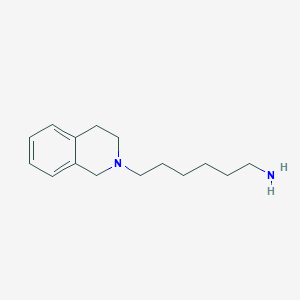
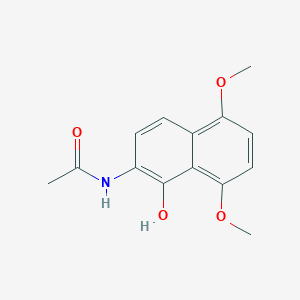
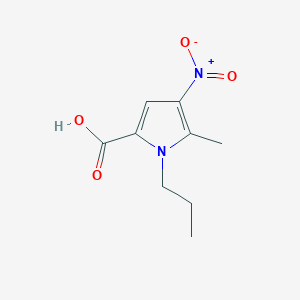
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
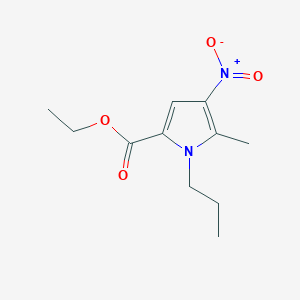
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
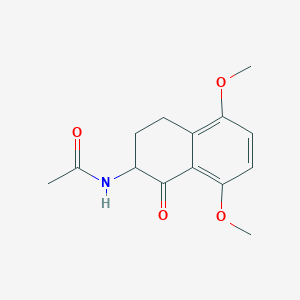
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)